molecular formula C11H14ClFN2 B6257776 1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine CAS No. 1249530-21-9

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine

Cat. No. B6257776
CAS RN: 1249530-21-9
M. Wt: 228.7
InChI Key:
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Description

1-[1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine (1-CFPA) is a synthetic compound which has a broad range of applications in scientific research. It is a member of the pyrrolidin-3-yl group of compounds, and is composed of a phenyl ring attached to a nitrogen atom, and a chlorine and fluorine atom on the ring. The compound is used in a variety of applications, from drug synthesis to biochemical and physiological research.

Scientific Research Applications

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine has a wide range of applications in scientific research. It is used in drug synthesis, as it can be used to synthesize a variety of drugs, including anticonvulsants, antipsychotics, antidepressants, and anxiolytics. It is also used in biochemical and physiological research, as it can be used to study the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine acts as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other psychological processes. The compound binds to the 5-HT1A receptor, activating it and inducing a cascade of biochemical and physiological responses.
Biochemical and Physiological Effects
1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine has a variety of biochemical and physiological effects in the body. It has been shown to reduce anxiety and depression in animal models, as well as to reduce aggression and impulsivity. It has also been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood, increased focus, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of applications in research, making it a versatile tool for scientists. However, one of the main limitations is that it is a synthetic compound, and therefore has a limited range of applications.

Future Directions

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine has a variety of potential future directions. One potential direction is the use of 1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine in drug synthesis, as it can be used to synthesize a variety of drugs. Additionally, it could be used to study the biochemical and physiological effects of drugs and other compounds, as well as to develop new drugs and therapies for various diseases and disorders. Finally, it could be used in research to better understand the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters.

Synthesis Methods

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine can be synthesized using a variety of methods, including the Buchwald-Hartwig amination, the Ullmann reaction, and the Sonogashira coupling reaction. The Buchwald-Hartwig amination method is the most commonly used, and involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst and a base. The Ullmann reaction uses a palladium catalyst, a base, and an aryl halide to produce an aryl amine, while the Sonogashira coupling reaction uses a palladium catalyst, a base, and an aryl halide to produce an aryl amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine involves the reaction of 4-chloro-2-fluoroaniline with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "3-pyrrolidin-1-ylpropan-1-amine", "Reducing agent" ], "Reaction": [ "Step 1: 4-chloro-2-fluoroaniline is reacted with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is then purified by column chromatography or recrystallization to obtain the final compound, 1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine." ] }

CAS RN

1249530-21-9

Product Name

1-[1-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanamine

Molecular Formula

C11H14ClFN2

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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